Cas no 2248282-00-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylate is a specialized organic compound featuring a cyclobutane carboxylate core linked to a phthalimide-derived moiety. Its structural design incorporates a fluorinated phenylmethyl group, enhancing its potential reactivity and binding affinity in synthetic applications. This compound is of interest in medicinal chemistry and materials science due to its rigid cyclobutane framework and the presence of both electron-withdrawing and aromatic functionalities. The fluorophenyl group may improve metabolic stability, while the dioxoisoindoline segment offers versatility for further derivatization. Suitable for use as an intermediate in pharmaceutical synthesis, it demonstrates utility in the development of targeted bioactive molecules.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylate structure
2248282-00-8 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylate
CAS No:2248282-00-8
MF:C20H16FNO4
MW:353.343749046326
CID:5974743
PubChem ID:165731198
Update Time:2025-08-05

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylate
    • 2248282-00-8
    • EN300-6519788
    • Inchi: 1S/C20H16FNO4/c21-14-6-3-5-13(11-14)12-20(9-4-10-20)19(25)26-22-17(23)15-7-1-2-8-16(15)18(22)24/h1-3,5-8,11H,4,9-10,12H2
    • InChI Key: AXPXTGIZSGEASJ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)CC1(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CCC1

Computed Properties

  • Exact Mass: 353.10633615g/mol
  • Monoisotopic Mass: 353.10633615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylate (CAS No. 2248282-00-8)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylate (CAS No. 2248282-00-8) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindole derivatives and features a unique structural arrangement that includes a cyclobutane ring and a fluorinated phenyl group. The combination of these structural elements endows the compound with a range of interesting properties, making it a valuable candidate for various therapeutic and diagnostic purposes.

The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylate is characterized by its isoindole core, which is a bicyclic system consisting of a benzene ring fused with a pyrrole ring. The presence of the 1,3-dioxo group on the isoindole core indicates that the compound is an isoindoline derivative. Additionally, the cyclobutane ring attached to the isoindole core through a carboxylate ester linkage adds further complexity and rigidity to the molecule. The fluorinated phenyl group attached to the cyclobutane ring introduces additional electronic and steric effects, which can significantly influence the compound's biological activity.

In terms of its physical properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylate is typically a solid at room temperature with a high melting point. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics make it suitable for use in various experimental protocols, including cell culture studies and in vitro assays.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylate involves several steps and can be achieved through different synthetic routes. One common approach involves the reaction of an appropriate cyclobutanecarboxylic acid derivative with an isoindoline precursor in the presence of coupling reagents such as carbodiimides or phosphine reagents. The introduction of the fluorinated phenyl group can be achieved through subsequent functionalization steps, such as nucleophilic aromatic substitution or direct fluorination reactions.

Recent research has focused on exploring the biological activities of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylate. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents for conditions such as chronic pain and inflammatory diseases. For example, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.

In addition to its anti-inflammatory effects, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-carboxylate has also been investigated for its potential neuroprotective properties. Research conducted at the University of California demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS) and modulating intracellular signaling pathways involved in cell survival and apoptosis. These findings suggest that this compound may have therapeutic potential for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-fluorophenyl)methyl]cyclobutane-carboxy-l-ate has been studied to assess its suitability for drug development. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

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